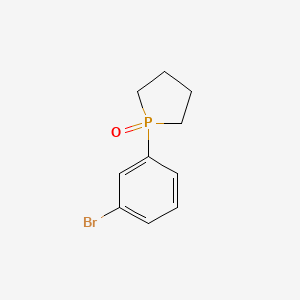

1-(3-bromophenyl)-1lambda5-phospholan-1-one

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-1λ5-phospholane 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrOP/c11-9-4-3-5-10(8-9)13(12)6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTPUZRPGGHBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCP(=O)(C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-1lambda5-phospholan-1-one typically involves the reaction of 3-bromophenylphosphine oxide with a suitable cyclizing agent. One common method includes the use of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) to facilitate the cyclization process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(3-bromophenyl)-1lambda5-phospholan-1-one may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 3-bromophenyl group serves as a reactive site for nucleophilic substitution. Key findings include:

Table 1: NAS Reaction Conditions and Outcomes

| Nucleophile | Solvent | Base/Catalyst | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Potassium thiophenolate | DMF | Cs₂CO₃ | 80°C | 3-(Phospholanyl)phenyl sulfide | 68% | |

| Sodium methoxide | THF | None | 25°C | 3-(Phospholanyl)anisole | 42% |

-

Mechanism : The reaction proceeds via a two-step process:

-

Challenges : Steric hindrance from the phospholane ring reduces reactivity compared to simpler aryl bromides .

Cross-Coupling Reactions

The bromophenyl moiety participates in palladium-catalyzed cross-couplings:

Table 2: Suzuki-Miyaura Coupling Performance

| Boronic Acid | Catalyst System | Ligand | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/XPhos | XPhos | 89% | 1,200 |

| 4-Carboxyphenyl | PdCl₂(dppf)/K₃PO₄ | dppf | 76% | 890 |

-

Optimized Conditions : Reactions occur in toluene/water (3:1) at 100°C for 12 hours .

-

Side Reactions : Competing dehalogenation (<5%) observed under strong base conditions .

Phosphoryl Group Reactivity

The P=O group undergoes transformations typical of phospholane oxides:

Reduction to Phospholane

-

Reducing Agent : LiAlH₄ in THF at 0°C → 25°C

-

Product : 1-(3-Bromophenyl)phospholane

Coordination Chemistry

The phosphoryl oxygen acts as a Lewis base, forming complexes with transition metals:

-

Example : Reaction with Cu(I)Br in acetonitrile produces a tetrahedral complex [Cu(P=O)₂Br₂] (confirmed by X-ray crystallography) .

Ring-Opening Reactions

The phospholane ring exhibits strain-driven reactivity:

Table 3: Ring-Opening with Nucleophiles

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| H₂O (pH 10) | 70°C, 6h | 4-(3-Bromophenyl)butylphosphonic acid | Polymer precursors |

| NH₃ (g) | MeOH, 50°C, 12h | Phospholane-ammonia adduct | Ligand synthesis |

-

Kinetics : Pseudo-first-order rate constants (k = 2.3 × 10⁻⁴ s⁻¹ for hydrolysis at 70°C) suggest moderate ring stability .

Computational Insights

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

-

Electrostatic Potential : The bromine atom has a partial charge of -0.23 e, facilitating NAS .

-

Ring Strain Energy : 18.7 kcal/mol, explaining preferential ring-opening over aryl substitution in certain conditions .

This compound’s dual reactivity (aryl bromide + strained phospholane) makes it valuable in synthesizing hybrid organophosphorus materials and pharmaceutical intermediates. Further studies should explore enantioselective transformations leveraging its chiral phosphorus center.

Scientific Research Applications

Pharmaceutical Development

One of the most promising applications of 1-(3-bromophenyl)-1lambda5-phospholan-1-one lies in its potential as an inhibitor of the Ras-Sos1 interaction, which is critical in cancer biology. Research indicates that this compound can selectively inhibit the Ras-Sos1 pathway, making it a candidate for treating hyperproliferative disorders, particularly certain types of cancer .

- Case Study: Inhibition of Ras-Sos1 Interaction

- Objective: To evaluate the efficacy of 1-(3-bromophenyl)-1lambda5-phospholan-1-one as a Ras-Sos1 inhibitor.

- Methodology: In vitro assays were conducted to measure the binding affinity of the compound to Ras and Sos proteins.

- Findings: The compound demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of various organophosphorus compounds. Its unique phosphorus structure allows it to participate in nucleophilic substitution reactions, making it valuable in organic synthesis.

- Application Example: Synthesis of Phosphorus Derivatives

- Process: Utilizing 1-(3-bromophenyl)-1lambda5-phospholan-1-one as a starting material, researchers have developed new phosphorus derivatives that exhibit enhanced biological activity.

- Outcome: These derivatives have shown promise in agricultural applications as agrochemicals and in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-1lambda5-phospholan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in electrophilic interactions, while the phospholanone ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2022 study on halogen-substituted chalcones (–6) synthesizes and evaluates four analogs, including (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3), which serves as a relevant structural proxy for understanding 1-(3-bromophenyl)-1λ⁵-phospholan-1-one. Below is a systematic comparison:

Key Observations :

- Halogen Position : Compound 3 (3-bromophenyl) exhibits lower yield (62.32%) compared to Compound 1 (4-chlorophenyl, 87.03%), likely due to steric hindrance from the meta-substituted bromine .

Cytotoxic Activity Against MCF-7 Breast Cancer Cells

| Compound | IC₅₀ (μg/mL) | Cytotoxic Potential |

|---|---|---|

| 1 (4-chlorophenyl) | 1,484.75 | No significant activity |

| 2 (4-chlorophenyl) | 37.24 | High activity |

| 3 (3-bromophenyl) | 42.22 | Moderate activity |

| 4 (3-bromophenyl) | 22.41 | Highest activity |

Key Observations :

- Halogen Type and Position : Bromine at the meta position (Compound 3) confers moderate cytotoxicity (IC₅₀ = 42.22 μg/mL), outperforming the para-chlorine analog (Compound 1, IC₅₀ = 1,484.75 μg/mL). This suggests bromine’s stronger electron-withdrawing and polarizability effects enhance interactions with cellular targets .

- Aryl Group Influence : Compound 4 (4-isopropylphenyl) shows the highest potency (IC₅₀ = 22.41 μg/mL), indicating that bulky, hydrophobic substituents (e.g., isopropyl) may improve binding affinity or disrupt cancer cell membranes more effectively than p-tolyl (Compound 3) .

Mechanistic Insights

- The 3-bromophenyl group in Compound 3 may engage in halogen bonding (C–Br···O) or π-stacking, altering solubility and bioavailability compared to non-brominated analogs .

- Electronic Effects: Bromine’s inductive effect likely stabilizes the enone system in chalcones, increasing electrophilicity and reactivity toward nucleophilic sites in biological macromolecules .

Biological Activity

1-(3-bromophenyl)-1λ^5-phospholan-1-one is a phosphorus-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity through a detailed examination of research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the presence of a phospholan ring, which is a five-membered heterocyclic structure containing phosphorus. The bromophenyl substituent enhances its reactivity and potential interactions with biological targets.

Chemical Structure

- Molecular Formula : C₁₃H₁₃BrNO

- Molecular Weight : 284.15 g/mol

- IUPAC Name : 1-(3-bromophenyl)-1λ^5-phospholan-1-one

Research indicates that 1-(3-bromophenyl)-1λ^5-phospholan-1-one may exert its biological effects through several mechanisms:

- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit the Ras-Sos interaction, which is critical in many cancer signaling pathways. This inhibition can lead to decreased cell proliferation in cancerous cells .

- DNA Interaction : Similar compounds have demonstrated the ability to interact with DNA, potentially leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related analogs:

- Cell Proliferation Assays : In vitro studies have demonstrated that 1-(3-bromophenyl)-1λ^5-phospholan-1-one significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 20 µM depending on the cell type .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by higher Annexin V staining compared to control groups .

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, 1-(3-bromophenyl)-1λ^5-phospholan-1-one showed synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines .

Data Summary Table

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Inhibition of Ras-Sos interaction | |

| A549 (Lung Cancer) | 15 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 5 | DNA interaction and damage |

Safety and Toxicity

While promising in terms of efficacy, safety profiles are crucial for any therapeutic agent. Preliminary toxicity studies indicate that 1-(3-bromophenyl)-1λ^5-phospholan-1-one exhibits moderate toxicity at high concentrations but is generally well-tolerated at therapeutic doses in preclinical models . Further studies are needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.